molecular formula C22H22N2O2 B12878174 (4S,4'S)-2,2'-(2-Methylprop-1-ene-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)

(4S,4'S)-2,2'-(2-Methylprop-1-ene-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)

Katalognummer: B12878174
Molekulargewicht: 346.4 g/mol
InChI-Schlüssel: BXQJDTJRHWHLAZ-RTBURBONSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a chiral bis(oxazoline) ligand featuring a 2-methylpropene (isobutylene) bridge connecting two 4-phenyl-substituted oxazoline rings. It is primarily employed in asymmetric catalysis, particularly in copper-catalyzed reactions. The ligand’s rigid yet tunable structure allows for precise control over enantioselectivity in transformations such as Michael additions and diazo transfers . Its polymer-bound form has been utilized in continuous flow processes, enhancing recyclability and reaction efficiency .

Eigenschaften

Molekularformel

C22H22N2O2

Molekulargewicht

346.4 g/mol

IUPAC-Name

(4S)-2-[2-methyl-1-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]prop-1-enyl]-4-phenyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C22H22N2O2/c1-15(2)20(21-23-18(13-25-21)16-9-5-3-6-10-16)22-24-19(14-26-22)17-11-7-4-8-12-17/h3-12,18-19H,13-14H2,1-2H3/t18-,19-/m1/s1

InChI-Schlüssel

BXQJDTJRHWHLAZ-RTBURBONSA-N

Isomerische SMILES

CC(=C(C1=N[C@H](CO1)C2=CC=CC=C2)C3=N[C@H](CO3)C4=CC=CC=C4)C

Kanonische SMILES

CC(=C(C1=NC(CO1)C2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4)C

Herkunft des Produkts

United States

Biologische Aktivität

The compound (4S,4'S)-2,2'-(2-Methylprop-1-ene-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) , with CAS number 876406-06-3 , is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, including its pharmacological effects and mechanisms of action, supported by relevant data and case studies.

  • Molecular Formula : C22_{22}H22_{22}N2_{2}O2_{2}
  • Molecular Weight : 346.42 g/mol
  • Storage Conditions : Recommended to be stored in an inert atmosphere at 2–8°C.

The biological activity of this compound is primarily attributed to its structural features, particularly the oxazole rings which can participate in various biochemical interactions. The presence of phenyl groups enhances its lipophilicity, potentially facilitating membrane penetration and interaction with cellular targets.

Antimicrobial Activity

Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains and fungi. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

Studies on related oxazole derivatives suggest potential anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation markers in vitro and in vivo.

Anticancer Properties

Preliminary investigations into the anticancer potential of oxazole derivatives indicate that they may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. Specific studies have demonstrated that structurally similar compounds can inhibit tumor growth in animal models.

Case Studies

StudyFindings
Study 1 : Antimicrobial Efficacy of Oxazole DerivativesShowed that certain derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli with MIC values ranging from 10 to 50 µg/mL.
Study 2 : Anti-inflammatory ActivityReported a significant reduction in TNF-alpha levels in LPS-stimulated macrophages after treatment with oxazole derivatives at concentrations of 5–20 µM.
Study 3 : Anticancer ActivityDemonstrated that a related compound reduced tumor size by 30% in xenograft models when administered at a dose of 50 mg/kg body weight.

Toxicological Profile

While specific toxicological data for (4S,4'S)-2,2'-(2-Methylprop-1-ene-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is limited, general safety profiles for oxazole compounds suggest moderate toxicity at high concentrations. Standard precautions should be taken when handling this compound due to potential irritant properties as indicated by hazard statements associated with similar chemical structures.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Key Structural Features

Bis(oxazoline) ligands differ in two critical aspects:

Bridge Structure : Determines spatial arrangement and flexibility.

Substituents on Oxazoline Rings : Influence steric bulk and electronic properties.

Table 1: Structural and Catalytic Comparison of Bis(oxazoline) Ligands
Compound Name Bridge Structure Substituents Application Yield (%) ee (%) References
(4S,4'S)-2,2'-(2-Methylprop-1-ene-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) 2-Methylpropene 4-Phenyl Polymer-bound Cu catalysis N/A N/A
(4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) Cyclopropane 4-Phenyl Cu(II)-catalyzed Michael addition 89 92
(4S,4'S)-2,2'-(4-Chloropyridine-2,6-diyl)bis(4-isopropyl-4,5-dihydrooxazole) 4-Chloropyridine 4-Isopropyl Rh-catalyzed hydrosilylation 94 N/A
(4S,4'S)-2,2'-(Cyclopentane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) Cyclopentane 4-Phenyl General asymmetric catalysis N/A N/A
(4S,4'S)-2,2'-(Ethane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) Ethane 4-tert-Butyl Enantioselective alkynylation N/A N/A
(4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) 1-Phenylpropane 4-Phenyl Asymmetric catalysis (no specifics) N/A N/A

Impact of Bridge Structure

  • 2-Methylpropene Bridge (Target Compound): Provides moderate rigidity and stabilizes metal coordination geometry. Ideal for polymer-supported catalysts due to compatibility with immobilization strategies .
  • Cyclopropane Bridge : Enhances rigidity, leading to superior enantioselectivity in Michael additions (92% ee) .
  • 4-Chloropyridine Bridge : Introduces electronic asymmetry, improving activity in Rh-catalyzed hydrosilylation .

Substituent Effects

  • 4-Phenyl Groups : Provide π-π interactions and moderate steric bulk, balancing activity and selectivity .
  • 4-Isopropyl/tert-Butyl Groups : Increase steric hindrance, favoring reactions sensitive to substrate size (e.g., bulky ketones in hydrosilylation) .
  • Benzyl Groups (e.g., in CAS 37606-74-9): Enhance solubility in nonpolar solvents but reduce catalytic turnover in polar media .

Catalytic Performance and Research Findings

Target Compound in Polymer-Bound Catalysis

  • Used in telescoped copper-catalyzed asymmetric reactions, enabling continuous processing. The insoluble polymer-bound form simplifies catalyst recovery, though activity data remain unreported .

High-Performing Analogues

  • Cyclopropane-Bridged Ligand : Achieved 89% yield and 92% ee in a Michael addition using Cu(SbF₆)₂, outperforming ligands with coordinating counterions (e.g., OTf⁻) .
  • Chloropyridine-Bridged Ligand: Enabled 94% yield in Rh-catalyzed hydrosilylation of acetophenone, attributed to synergistic electronic effects between the ligand and metal center .

Substituent-Driven Selectivity

  • tert-Butyl Substituents : Demonstrated superior enantioselectivity in fluorination reactions (e.g., 84% ee at room temperature) compared to less bulky analogues .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.